Naphthol AS-MX phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

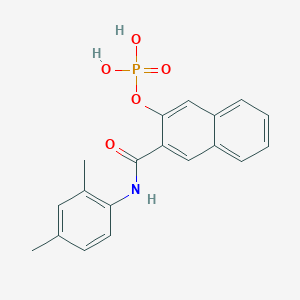

[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO5P/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24/h3-11H,1-2H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMLBTHPCVDRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166696 | |

| Record name | Naphthol AS-MX phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-56-1 | |

| Record name | N-(2,4-Dimethylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-MX phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-MX phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phosphonooxy)-N-(2,4-xylyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of Naphthol AS-MX phosphate?

An In-depth Technical Guide on the Core Mechanism of Naphthol AS-MX Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol AS-MX phosphate is a crucial substrate in enzyme histochemistry, primarily for the detection of acid and alkaline phosphatase activity. Its mechanism relies on enzymatic hydrolysis to produce an insoluble naphthol derivative, which subsequently couples with a diazonium salt to form a visible, localized precipitate. This guide delves into the core biochemical mechanism, provides detailed experimental protocols, presents available quantitative data, and illustrates the reaction pathways through diagrams.

Core Mechanism of Action

The fundamental principle behind this compound as a phosphatase substrate is a two-step enzymatic and chemical process. It is designed for the precise localization of enzyme activity within tissues and cells.

Step 1: Enzymatic Hydrolysis The process is initiated when a phosphatase enzyme—either alkaline or acid phosphatase, depending on the pH of the reaction environment—catalyzes the hydrolysis of the phosphate group from the this compound molecule. This enzymatic cleavage yields an insoluble naphthol derivative, Naphthol AS-MX, and an inorganic phosphate ion. This reaction is the basis for localizing the enzyme, as the Naphthol AS-MX product is relatively immobile and precipitates at the site of enzymatic activity.[1]

Step 2: Azo-Coupling Reaction To visualize the precipitated Naphthol AS-MX, a diazonium salt, such as Fast Blue RR or Fast Red TR, is included in the incubation medium.[2] The liberated Naphthol AS-MX immediately couples with the diazonium salt in a process known as an azo-coupling reaction. This reaction forms a highly colored, insoluble azo dye. The color of the final precipitate depends on the specific diazonium salt used.[2] This colored deposit allows for the microscopic identification of the sites of phosphatase activity.

Visualization of Reaction Pathways

The following diagrams illustrate the enzymatic and chemical reactions involved in the detection of phosphatase activity using this compound.

Caption: Enzymatic hydrolysis of this compound.

References

Naphthol AS-MX Phosphate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Naphthol AS-MX phosphate (B84403), a key substrate in enzyme histochemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics and provides protocols for its use in detecting phosphatase activity.

Core Chemical Properties

Naphthol AS-MX phosphate is a widely utilized chromogenic substrate for both alkaline and acid phosphatases.[1] Its utility lies in the enzymatic cleavage of the phosphate group, which yields an insoluble naphthol derivative. This product then reacts with a diazonium salt to produce a distinctly colored azo dye at the site of enzyme activity.[1] The compound is commercially available in both its free acid form and as a more stable disodium (B8443419) salt.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its disodium salt.

| Property | This compound | This compound Disodium Salt |

| Molecular Formula | C₁₉H₁₈NO₅P[2] | C₁₉H₁₆NNa₂O₅P |

| Molecular Weight | 371.32 g/mol [2] | 415.29 g/mol |

| CAS Number | 1596-56-1[2] | 96189-12-7 |

| Appearance | Light yellow powder[1] | Powder |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL) and dioxane.[2][3] | Soluble in water (100 mg/mL). |

| Storage Temperature | -20°C[2] | -20°C |

| Purity | ≥99% (HPLC)[2] | ≥98% (HPLC) |

Chemical Structure

The structural formula of this compound is characterized by a naphthol core linked to a phosphate group and an N-aryl-substituted carboxamide. The precise arrangement of these functional groups is critical for its function as a phosphatase substrate.

Chemical Identifiers:

-

SMILES (Free Acid): Cc1ccc(NC(=O)c2cc3ccccc3cc2OP(O)(O)=O)c(C)c1[2]

-

InChI (Free Acid): 1S/C19H18NO5P/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24/h3-11H,1-2H3,(H,20,21)(H2,22,23,24)[2]

-

SMILES (Disodium Salt): [Na+].[Na+].Cc1ccc(NC(=O)c2cc3ccccc3cc2OP([O-])([O-])=O)c(C)c1

-

InChI (Disodium Salt): 1S/C19H18NO5P.2Na/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2

Experimental Applications and Protocols

This compound is a cornerstone substrate for the histochemical demonstration of leukocyte alkaline phosphatase (LAP) activity, as outlined in established procedures such as Sigma-Aldrich's Alkaline Phosphatase Procedure No. 85. It has also been successfully employed as a substrate for alkaline phosphatase in studies involving human osteoblasts and mouse embryonic stem cells.[2][3][4][5]

General Experimental Protocol for Alkaline Phosphatase Staining

The following is a generalized protocol for the histochemical detection of alkaline phosphatase activity using this compound.

Materials:

-

Fixed biological specimens (e.g., blood smears, tissue sections)

-

This compound Alkaline Solution (e.g., 0.25% w/v, buffered at pH 8.6)[6]

-

A diazonium salt (e.g., Fast Blue RR Salt or Fast Violet B Salt)[6]

-

Distilled or deionized water

-

Mayer's Hematoxylin solution for counterstaining[6]

-

Aqueous mounting medium

Procedure:

-

Fixation: Gently fix blood or bone marrow films to slides.

-

Substrate Preparation: Prepare the incubation solution by dissolving the diazonium salt in distilled water, and then add the this compound Alkaline Solution. Mix thoroughly.[6]

-

Incubation: Immerse the fixed slides in the freshly prepared alkaline-dye mixture and incubate for 30 minutes at 18–26°C, protected from direct light.[6]

-

Rinsing: After incubation, rinse the slides thoroughly with deionized water for 2 minutes.[6]

-

Counterstaining: Place the slides in Mayer's Hematoxylin Solution for 10 minutes to stain the cell nuclei.[6]

-

Final Rinse: Rinse the slides again with water.

-

Microscopy: Evaluate the slides microscopically. Sites of phosphatase activity will appear as colored granules.[6] If coverslipping is necessary, use an aqueous mounting medium.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical relationships in the application of this compound for enzyme detection.

Caption: Experimental workflow for enzyme detection.

Stability and Reactivity

This compound is stable under recommended storage conditions.[7] It is incompatible with strong oxidizing agents.[7] Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[7]

References

- 1. Naphthol-AS-MX-Phosphat – Wikipedia [de.wikipedia.org]

- 2. phosphatase substrate, fluorogenic, ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound powder, = 99 HPLC 1596-56-1 [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

Naphthol AS-MX Phosphate in Enzymatic Histochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Naphthol AS-MX phosphate (B84403), a key chromogenic substrate in enzymatic histochemistry for the detection of phosphatase activity. This document details the underlying principles, experimental protocols, and critical considerations for its application in identifying alkaline and acid phosphatase enzymes within tissue and cell preparations.

Core Principle: Enzymatic Hydrolysis and Azo-Coupling

Naphthol AS-MX phosphate serves as a substrate for phosphatases.[1][2][3][4] The fundamental principle of its use in histochemistry is a two-step process:

-

Enzymatic Cleavage: In the presence of either alkaline or acid phosphatase, the phosphate group is hydrolyzed from the this compound molecule. This enzymatic reaction releases an insoluble naphthol derivative, Naphthol AS-MX.

-

Azo-Coupling: The liberated Naphthol AS-MX immediately couples with a diazonium salt present in the incubation solution. This reaction forms a highly colored, insoluble azo dye at the site of enzyme activity. The resulting precipitate provides a precise microscopic localization of the target enzyme.

This simultaneous coupling method is renowned for producing sharp, well-defined staining with good preservation of cellular morphology.[5]

Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₈NO₅P |

| Molecular Weight | 371.32 g/mol [6] |

| CAS Number | 1596-56-1[6] |

| Appearance | Light yellow powder[6] |

| Solubility | Soluble in dioxane[2] |

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the enzymatic reaction and subsequent chromogenic localization.

Caption: Enzymatic hydrolysis and azo-coupling reaction.

Experimental Protocols

Detailed methodologies for the application of this compound in detecting alkaline and acid phosphatase are presented below.

Alkaline Phosphatase Staining

This protocol is adapted from standard leukocyte alkaline phosphatase (LAP) staining procedures.[5]

Specimen Preparation:

-

Use fresh blood or bone marrow films.

-

For tissue sections, snap-frozen cryostat sections (10-16 µm) are recommended.[7]

Fixation:

-

Gentle fixation is crucial to preserve enzyme activity. Acetone fixation is a common method.

-

A negative control can be prepared by immersing a fixed slide in boiling water for one minute to inactivate the enzyme.[5]

Reagents and Incubation Media:

| Reagent | Concentration / Preparation |

| This compound Alkaline Solution | 0.25% (w/v), buffered at pH 8.6[5] |

| Diazonium Salt (e.g., Fast Blue RR or Fast Violet B) | Dissolve one capsule in distilled water as per manufacturer's instructions.[5] |

| Incubation Medium | Add 2 ml of this compound solution to the diluted diazonium salt solution. |

| Counterstain | Mayer's Hematoxylin Solution[5] |

| Mounting Medium | Aqueous mounting media must be used. |

Staining Procedure:

-

Prepare the diazonium salt solution and add the this compound Alkaline Solution to create the final alkaline-dye mixture.

-

Immerse the fixed slides in the alkaline-dye mixture and incubate for 30 minutes at 18–26°C, protecting them from direct light.[5]

-

Rinse the slides thoroughly in deionized water for 2 minutes.[5]

-

Counterstain with Mayer's Hematoxylin Solution for 10 minutes to stain the nuclei blue.[5]

-

Rinse again in deionized water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Sites of alkaline phosphatase activity will appear as blue or red granules, depending on the diazonium salt used.[5]

Acid Phosphatase Staining

This protocol is based on methods for detecting acid phosphatase in tissues like striated muscle.[8][9]

Specimen Preparation:

Fixation:

Reagents and Incubation Media:

| Reagent | Role / Preparation |

| This compound | Substrate |

| Diazonium Salt (e.g., Hexazonium Pararosanilin) | Coupling agent to form the final colored product.[8][9] |

| Buffer | Acetate buffer (e.g., 0.2 M, pH 5.2-5.6) is used to maintain the acidic environment required for enzyme activity. |

| Counterstain | Methyl Green or similar nuclear counterstain. |

| Dehydrating Agents | Ascending grades of alcohol (50%, 70%, 80%, 95%, 100%).[9] |

| Clearing Agent | Xylenes.[8] |

| Mounting Medium | Resinous mounting medium (e.g., Permount).[8][9] |

Staining Procedure:

-

Prepare the incubation solution containing this compound and the diazonium salt in an appropriate acidic buffer.

-

Incubate the sections for at least one to two hours at room temperature in a dark place.[8][9]

-

Wash the sections with three exchanges of deionized water.[9]

-

(Optional) Counterstain with a suitable nuclear stain.

-

Dehydrate the sections rapidly through ascending grades of alcohol.[9]

-

Clear in xylene and mount with a resinous mounting medium.

Expected Results:

-

A red azo dye indicates the sites of acid phosphatase activity.[9]

Experimental Workflow

The following diagram outlines the typical workflow for enzymatic histochemistry using this compound.

Caption: General workflow for this compound staining.

Critical Considerations and Troubleshooting

-

Enzyme Stability: Phosphatases are sensitive enzymes. Proper tissue handling and fixation are paramount to prevent loss of activity. Over-fixation can diminish or destroy enzymatic function.

-

Temperature Control: The incubation temperature for alkaline phosphatase staining should be maintained between 18–26°C.[5] Temperatures above 30°C can lead to a marked increase in activity, while lower temperatures may result in significantly reduced staining.[5]

-

pH of Buffers: The pH of the incubation buffer is critical. Alkaline phosphatase methods require an alkaline pH (e.g., 8.6), whereas acid phosphatase methods require an acidic pH (e.g., 5.2-5.6).

-

Substrate and Diazonium Salt Stability: The incubation medium should be prepared fresh. The stability of this compound solutions can be long-lasting, even for hours at room temperature, which is advantageous for detecting low levels of enzyme activity.[10]

-

Controls: Always include positive and negative controls to validate the staining results. A negative control can be prepared by omitting the substrate from the incubation medium or by inactivating the enzyme with heat.[5]

-

Mounting: The choice of mounting medium is crucial. For many azo dyes, especially those used in alkaline phosphatase procedures, an aqueous medium is required to prevent the final product from dissolving.[5] Acid phosphatase protocols, however, often involve dehydration and mounting with a permanent, resinous medium.[9]

References

- 1. Naphthol-AS-MX-phosphate › Enzymes›2D Gel Electrophoresis›Electrophoresis › SERVA Electrophoresis GmbH [serva.de]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Naphthol-AS-MX-phosphate › SERVA Electrophoresis GmbH [serva.de]

- 4. Naphthol-AS-MX-phosphate › Enzyminhibitoren›Enzymologie › SERVA Electrophoresis GmbH [serva.de]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Naphthol-AS-MX-Phosphat – Wikipedia [de.wikipedia.org]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 9. Acid PO4 [neuromuscular.wustl.edu]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Naphthol AS-MX Phosphate for the Detection of Acid Phosphatase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Naphthol AS-MX phosphate (B84403) as a substrate for the detection of acid phosphatase (AP) activity. This method is a cornerstone of enzyme histochemistry, enabling the visualization of AP localization in cells and tissues, which is critical in various research and diagnostic applications, including oncology, immunology, and developmental biology.

Introduction to Acid Phosphatase and Naphthol AS-MX Phosphate

Acid phosphatases (EC 3.1.3.2) are a family of enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH. They are ubiquitously expressed in various tissues and cell types, with particularly high concentrations in the prostate, lysosomes, macrophages, and osteoclasts. The detection of AP activity is a valuable tool for identifying these structures and understanding their physiological and pathological roles.

This compound is a histochemical substrate widely used for the demonstration of both acid and alkaline phosphatase activity.[1] For the detection of acid phosphatase, the enzymatic reaction is carried out under acidic conditions. The principle of this method lies in a two-step process: first, the enzymatic cleavage of the phosphate group from the this compound substrate, and second, the simultaneous coupling of the liberated naphthol derivative with a diazonium salt to form a highly colored, insoluble azo dye at the site of enzyme activity.[2]

The Enzymatic Reaction and Visualization

The detection of acid phosphatase activity using this compound involves the following key steps:

-

Enzymatic Hydrolysis: Acid phosphatase present in the tissue sample hydrolyzes the phosphate group from the this compound substrate. This reaction yields a soluble, colorless naphthol derivative, Naphthol AS-MX.

-

Azo-Coupling Reaction: In the presence of a diazonium salt, such as Fast Red TR or hexazonium pararosaniline, the newly formed Naphthol AS-MX immediately couples to form a brightly colored, insoluble azo dye.[2] This precipitate marks the precise location of acid phosphatase activity within the tissue architecture. The resulting color is typically red or reddish-brown.

Reaction Mechanism

Caption: Enzymatic hydrolysis of this compound and subsequent azo-coupling reaction.

Quantitative Data and Optimal Reaction Conditions

The efficiency and specificity of acid phosphatase detection depend on several key parameters. The following tables summarize the critical quantitative data for this application.

Table 1: Reagent Concentrations and pH

| Parameter | Recommended Value/Range | Notes |

| Optimal pH | 4.8 - 6.0 | Prostatic acid phosphatase has a broad pH optimum; a pH of 5.2 is often recommended to minimize side reactions. |

| This compound Concentration | 0.25% (w/v) in alkaline solution (stock) | Final concentration in the incubation medium will be lower. |

| Fast Red TR Concentration | 1.0 mg/mL | A common concentration used in commercial tablet formulations. |

| Sodium Nitrite (B80452) Solution | 4% (w/v) | Used for the preparation of the diazonium salt. |

| L-Tartrate Concentration | 200 mmol/L | Used to inhibit the prostatic isoenzyme of acid phosphatase, allowing for the specific detection of other isoenzymes. |

Table 2: Kinetic Parameters of Acid Phosphatase

| Substrate | Enzyme Source | Km | Vmax |

| α-Naphthyl Phosphate | Purified urinary acid phosphatase | 1.0 x 10-4 M | Not specified |

| α-Naphthyl Phosphate | Human prostatic acid phosphatase | 1.01 mmol L-1 | 41.4 mV min-1 |

Detailed Experimental Protocol

This section provides a detailed methodology for the histochemical detection of acid phosphatase activity in frozen tissue sections.

Reagents and Solutions

-

This compound Stock Solution (0.25% w/v): Dissolve 250 mg of this compound in 100 mL of a suitable buffer at a slightly alkaline pH (e.g., pH 8.6) for solubilization. Store at 2-8°C.

-

Acetate Buffer (0.1 M, pH 5.2): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

-

Pararosaniline Stock Solution: Dissolve 1 g of pararosaniline hydrochloride in 20 mL of 2N HCl with gentle heating. Cool, filter, and store at room temperature.

-

Sodium Nitrite Solution (4% w/v): Dissolve 400 mg of sodium nitrite in 10 mL of distilled water. Prepare fresh.

-

Incubation Solution:

-

Mix 0.4 mL of Pararosaniline Stock Solution with 0.4 mL of 4% Sodium Nitrite Solution. Let stand for approximately 30 seconds to form hexazonium pararosaniline.

-

Add this mixture to 40 mL of 0.1 M Acetate Buffer (pH 5.2).

-

Just before use, add 0.8 mL of the this compound Stock Solution. The final pH should be around 5.0.

-

-

Mounting Medium: An aqueous mounting medium is required as the azo dye product is soluble in alcohol.

Staining Procedure

-

Tissue Preparation: Use snap-frozen tissue. Cut 10-16 µm sections in a cryostat and mount them on glass slides.

-

Fixation (Optional but Recommended): Fix the sections in cold (4°C) formol-calcium for 5-10 minutes.

-

Washing: Rinse the slides thoroughly with distilled water.

-

Incubation: Incubate the slides in the freshly prepared Incubation Solution for 30-60 minutes at 37°C in a dark place.

-

Washing: Rinse the slides in several changes of distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain like Methyl Green for 1-2 minutes.

-

Washing: Rinse briefly in distilled water.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

Expected Results

Sites of acid phosphatase activity will be marked by a red or reddish-brown precipitate. Nuclei will be stained green if a counterstain is used.

Experimental Workflow

Caption: A typical workflow for acid phosphatase staining in frozen tissue sections.

Applications in Research and Drug Development

The detection of acid phosphatase activity using this compound has numerous applications:

-

Histopathological Diagnosis: Identification of prostate carcinoma, as prostatic epithelial cells are rich in acid phosphatase.

-

Hematology: Characterization of certain types of leukemia.

-

Bone Biology: Visualization of osteoclasts, which are essential for bone resorption and remodeling research.

-

Lysosomal Storage Diseases: Assessment of lysosomal function and the accumulation of undigested material.

-

Drug Efficacy Studies: Evaluating the effect of therapeutic agents on cell types with high acid phosphatase activity, such as cancer cells or osteoclasts.

Conclusion

This compound remains a robust and reliable substrate for the histochemical detection of acid phosphatase activity. Its ability to produce a stable, brightly colored precipitate at the site of enzymatic action provides researchers and clinicians with a powerful tool for visualizing cellular and subcellular structures. By carefully controlling the experimental conditions, particularly pH and reagent concentrations, this method yields highly specific and reproducible results, contributing significantly to our understanding of various biological processes and disease states.

References

In-Depth Technical Guide: Inhibition of the CREB-CBP Complex by Naphthol AS-MX Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic AMP-responsive element-binding protein (CREB) and its coactivator, the CREB-binding protein (CBP), form a critical transcriptional complex involved in a myriad of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the CREB-CBP signaling axis is implicated in various pathologies, notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the inhibition of the CREB-CBP interaction by Naphthol AS-MX phosphate (B84403) and its related analogs. We present collated quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts in this domain.

The CREB-CBP Interaction: A Key Transcriptional Hub

The CREB-binding protein (CBP) and its paralog p300 are large nuclear proteins that function as transcriptional coactivators.[1][2] They possess intrinsic histone acetyltransferase (HAT) activity, which remodels chromatin to facilitate gene transcription.[1][2] The interaction between the kinase-inducible domain (KID) of phosphorylated CREB (pCREB) and the KIX domain of CBP/p300 is a pivotal event in the activation of CREB-mediated gene transcription.[3][4] This interaction is crucial for the transcription of genes involved in cellular growth, proliferation, and survival. Consequently, the disruption of the CREB-CBP complex has emerged as a promising strategy for anticancer drug discovery.[4]

Naphthol AS-MX Phosphate and its Analogs as CREB-CBP Inhibitors

This compound, along with structurally similar compounds like Naphthol AS-E phosphate (also known as KG-501) and Naphthol AS-TR phosphate, have been identified as small molecule inhibitors of the CREB-CBP interaction.[3][5][6] These compounds function by disrupting the binding of pCREB to the KIX domain of CBP, thereby attenuating downstream gene transcription.[3][7]

Quantitative Inhibition Data

The following table summarizes the reported inhibitory concentrations of this compound and its analogs against the CREB-CBP interaction and CREB-mediated transcription. It is important to note the variations in the specific compounds and assay systems used across different studies.

| Compound Name(s) | Assay Type | Target | Inhibitory Concentration | Reference(s) |

| Naphthol AS-E phosphate (KG-501) | In vitro binding assay (pull-down) | pCREB binding to KIX domain | Ki of ≈90 μM | [3] |

| Naphthol AS-E phosphate (KG-501) | In vitro binding assay (pull-down) | pCREB binding to full-length p300 | Ki of ≈90 μM | [3] |

| Naphthol AS-TR phosphate (NASTRp) | Cell proliferation assay (lung cancer cells) | Cell proliferation | IC50 = 3.701 μmol/L | [5] |

| 666-15 (naphthamide derivative) | CREB reporter assay (HEK 293T cells) | CREB-mediated gene transcription | IC50 = 0.081 ± 0.04 μM | [8] |

Signaling Pathway

The canonical CREB-CBP signaling pathway is initiated by various extracellular stimuli that lead to the activation of protein kinases such as Protein Kinase A (PKA). PKA then phosphorylates CREB at Serine 133, enabling its interaction with the KIX domain of CBP. This complex then recruits the transcriptional machinery to target gene promoters, initiating transcription. This compound acts by binding to the KIX domain of CBP, thereby preventing the recruitment of pCREB and inhibiting gene transcription.

Figure 1. CREB-CBP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of the CREB-CBP complex by this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the CREB-CBP Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between CREB and CBP in a cellular context.

Materials:

-

Cells expressing endogenous or overexpressed tagged CREB and CBP.

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

This compound.

-

DMSO (vehicle control).

-

Antibody against the "bait" protein (e.g., anti-CBP).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies for Western blotting (anti-CREB and anti-CBP).

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing Lysate: Transfer the supernatant to a new tube. Add protein A/G magnetic beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube. Add the primary antibody against the bait protein (e.g., anti-CBP) and incubate with rotation for 2-4 hours or overnight at 4°C.

-

Complex Capture: Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate with rotation for 1-2 hours at 4°C.

-

Washing: Pellet the beads with a magnetic rack and discard the supernatant. Wash the beads three to five times with wash buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against both CREB and CBP to detect the co-precipitated proteins. A decrease in the amount of co-precipitated CREB in the this compound-treated samples compared to the control indicates disruption of the CREB-CBP interaction.

Figure 2. Experimental workflow for Co-Immunoprecipitation (Co-IP).

Luciferase Reporter Assay to Quantify Inhibition of CREB-mediated Transcription

This assay measures the transcriptional activity of CREB by quantifying the expression of a luciferase reporter gene under the control of a CRE-containing promoter.

Materials:

-

HEK293 cells (or other suitable cell line).

-

CRE-luciferase reporter plasmid.

-

Control plasmid (e.g., Renilla luciferase for normalization).

-

Transfection reagent.

-

Forskolin (B1673556) (or other adenylyl cyclase activator).

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate concentration of forskolin (e.g., 10 µM) to activate the cAMP/PKA pathway and induce CREB-mediated transcription.

-

Incubation: Incubate the cells for an additional 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in normalized luciferase activity in the presence of this compound indicates inhibition of CREB-mediated transcription.

Figure 3. Experimental workflow for the Luciferase Reporter Assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

-

Cells of interest.

-

This compound.

-

DMSO (vehicle control).

-

PBS with protease inhibitors.

-

PCR tubes.

-

Thermal cycler.

-

Equipment for protein extraction and Western blotting.

-

Antibody against CBP.

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or DMSO for a specified duration.

-

Cell Harvest: Harvest the cells and wash them with PBS containing protease inhibitors.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Protein Extraction: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CBP in each sample by Western blotting.

-

Data Analysis: A shift in the melting curve of CBP to a higher temperature in the presence of this compound compared to the DMSO control indicates target engagement.

Figure 4. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound and its analogs represent a valuable class of chemical probes for studying the biological functions of the CREB-CBP transcriptional complex. The data and protocols presented in this guide offer a solid foundation for researchers aiming to investigate this critical signaling pathway and to develop novel therapeutics targeting CREB-CBP-driven pathologies. The provided experimental workflows and signaling pathway diagrams serve as a visual aid to conceptualize and execute further research in this promising area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. bitesizebio.com [bitesizebio.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Naphthol AS-MX Phosphate: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-MX phosphate (B84403) is a widely utilized chromogenic and fluorogenic substrate for phosphatases, particularly alkaline phosphatase (ALP) and acid phosphatase (AP). Its application in cancer research is primarily centered on the detection and localization of enzyme activity, which can serve as a valuable biomarker in various experimental and diagnostic settings. This technical guide provides an in-depth overview of the core applications of Naphthol AS-MX phosphate in cancer research, including detailed experimental protocols, quantitative data, and visualization of relevant biological and experimental processes.

In enzymatic assays, this compound is hydrolyzed by phosphatases to yield 3-hydroxy-2-naphthoic acid 2,4-dimethylanilide (Naphthol AS-MX) and an inorganic phosphate group. The liberated Naphthol AS-MX can then be coupled with a diazonium salt, such as Fast Red TR or Fast Blue BB, to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[1][2] This property is exploited in techniques like immunohistochemistry (IHC) and western blotting for the visualization of target proteins. Additionally, the Naphthol AS-MX product is fluorescent, allowing for quantitative analysis of enzyme activity.[1][3]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈NO₅P | [4] |

| Molecular Weight | 371.32 g/mol | [4] |

| CAS Number | 1596-56-1 | |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL), water (disodium salt, 100 mg/mL), and dioxane. | [5][6] |

| Appearance | White to off-white powder. | [3] |

| Storage Temperature | -20°C | [5] |

Enzyme Kinetics

| Substrate | Enzyme | Apparent K_m (mM) | Apparent V_max (absorbance units) | Reference |

| Naphthol-AS-Bi-phosphate | Rat Intestinal Alkaline Phosphatase | 0.81 ± 0.43 | 3.99 ± 1.217 | [7] |

| p-Nitrophenyl phosphate (p-NPP) | Calf Intestinal Alkaline Phosphatase | 0.76 | 3.12 µmoles min⁻¹ unit⁻¹ | [8] |

Note: The affinity of rat intestinal alkaline phosphatase for Naphthol-AS-Bi-phosphate is approximately ten times higher than for p-Nitrophenyl-phosphate.[7]

Fluorogenic Properties of Naphthol AS-MX

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | 388 | [1][3] |

| Emission Maximum | 512 | [1][3] |

Core Applications in Cancer Research

Immunohistochemistry (IHC) and Histochemistry

This compound is a cornerstone substrate for the histochemical demonstration of alkaline and acid phosphatase activity in tissue sections.[5] In cancer research, this is particularly useful for identifying and localizing cells expressing these enzymes, which can be important biomarkers. A prime example is its use in conjunction with Fast Red TR to produce an intense red stain for visualizing alkaline phosphatase-conjugated antibodies in IHC.[2]

Leukocyte Alkaline Phosphatase (LAP) Scoring in Hematologic Malignancies

The semi-quantitative assessment of LAP activity in neutrophils is a crucial diagnostic tool for differentiating chronic myeloid leukemia (CML) from a leukemoid reaction. In CML, LAP activity is typically low or absent, whereas in a reactive state, it is elevated. The scoring is based on the intensity of the colored precipitate formed from the hydrolysis of this compound.[9]

Western Blotting

In western blotting, this compound, in combination with a diazonium salt, can be used as a chromogenic substrate for the detection of proteins probed with alkaline phosphatase-conjugated secondary antibodies. This method provides a cost-effective alternative to chemiluminescence-based detection.

Potential Role in Drug Discovery and Signaling Pathway Analysis

While direct applications of this compound in high-throughput screening for cancer drugs are not extensively documented, its utility as a phosphatase substrate suggests its potential in such assays. For instance, it could be used to screen for inhibitors of specific phosphatases that are overactive in certain cancers.

Furthermore, phosphatases are critical regulators of signaling pathways implicated in cancer, such as the MAPK and PI3K/AKT pathways. By dephosphorylating key signaling proteins, phosphatases can either suppress or promote tumorigenesis depending on the context. This compound-based assays can be employed to measure the activity of these phosphatases in cancer cells, providing insights into their regulatory roles.

Research on related compounds like Naphthol AS-E phosphate has demonstrated a more direct role in cancer therapy research. Naphthol AS-E phosphate has been shown to inhibit the transcription factor c-Myb in leukemia cells by blocking its interaction with the coactivator p300.[10] This highlights the potential of the naphthol AS scaffold in the development of novel anticancer agents.

Experimental Protocols

Immunohistochemistry Protocol using this compound and Fast Red TR

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)

-

Phosphate Buffered Saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

SIGMAFAST™ Fast Red TR/Naphthol AS-MX Phosphate tablets (or individual components)[2]

-

Hematoxylin (B73222) for counterstaining

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval as required for the primary antibody (e.g., incubate in citrate buffer at 95-100°C for 10-20 minutes).

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous alkaline phosphatase activity if necessary (e.g., with levamisole, which is included in some commercial kits).[2]

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with the alkaline phosphatase-conjugated secondary antibody at the optimal dilution for 1 hour at room temperature.

-

Wash slides with PBS (3 x 5 minutes).

-

-

Substrate Development:

-

Prepare the substrate solution by dissolving one Fast Red TR/Naphthol AS-MX tablet set in deionized water according to the manufacturer's instructions.[2]

-

Cover the tissue section with the substrate solution and incubate for 5-20 minutes, monitoring for color development.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with tap water.

-

Mount with an aqueous mounting medium.

-

Western Blotting Protocol with AP-conjugated Secondary Antibody

Materials:

-

Protein lysate

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Substrate buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

This compound solution

-

Diazonium salt solution (e.g., Fast Red TR or BCIP/NBT)

Procedure:

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody at the optimal dilution overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with the AP-conjugated secondary antibody at the optimal dilution for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

Detection:

-

Equilibrate the membrane in substrate buffer for 5 minutes.

-

Prepare the detection solution by adding this compound and the diazonium salt to the substrate buffer.

-

Incubate the membrane in the detection solution until bands of the desired intensity appear.

-

Stop the reaction by washing the membrane with deionized water.

-

Conclusion

This compound remains a versatile and valuable tool in the cancer researcher's arsenal. Its utility as a substrate for phosphatases enables the visualization and quantification of enzyme activity in a variety of contexts, from diagnostic histochemistry to the elucidation of signaling pathways. While newer technologies have emerged, the simplicity, cost-effectiveness, and reliability of this compound-based assays ensure their continued relevance in cancer research and drug development. Further exploration into its application in high-throughput screening and for the analysis of specific phosphatase activity within complex signaling networks may unveil new avenues for its use in the fight against cancer.

References

- 1. This compound disodium salt | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. adipogen.com [adipogen.com]

- 4. Research Products International Corp Naphthol-AS-MX-phosphate | 1596-56-1 | Fisher Scientific [fishersci.com]

- 5. This compound phosphatasesubstrate 96189-12-7 [sigmaaldrich.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of Naphthol AS-MX Phosphate: A Technical Guide to Shelf Life and Storage

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for Naphthol AS-MX phosphate (B84403), a key substrate in various enzymatic assays.

Naphthol AS-MX phosphate is a widely utilized histochemical substrate for the detection of acid and alkaline phosphatase activity. Its stability is crucial for reliable and reproducible experimental outcomes. This guide synthesizes available data on its storage, stability, and handling to ensure its effective use in research and development.

Recommended Storage and Stability

Proper storage is essential to maintain the chemical integrity and performance of this compound. The consensus from manufacturers and safety data sheets points to specific temperature requirements for both the solid and solution forms of the compound.

Key Storage Recommendations:

-

Powder Form: The solid, powder form of this compound should be stored at -20°C for long-term stability.[1][2][3]

-

Solution Form: Solutions of this compound are typically stored at 2-8°C.[4]

-

General Precautions: Regardless of the form, the compound should be kept in a tightly closed container in a dry and well-ventilated area to prevent degradation from moisture and atmospheric contaminants.[2][5] It is also advised to protect it from light.

While specific shelf-life data with explicit expiration periods under varying conditions are not extensively published, the product's expiry date, as indicated by the manufacturer, should be strictly adhered to.[4] For a structurally similar compound, Naphthol AS-BI-Phosphate, a stability of at least four years has been noted when stored at -20°C, which can serve as a general indicator of the stability of naphthol phosphate derivatives under optimal conditions.[6]

Quantitative Storage and Stability Data

For clarity and easy comparison, the following table summarizes the key storage and stability information for this compound.

| Parameter | Condition | Recommendation | Source |

| Storage Temperature (Powder) | Long-term | -20°C | [1][2][3] |

| Storage Temperature (Solution) | Long-term | 2-8°C | [4] |

| Container | General | Tightly sealed | [2][5] |

| Environment | General | Dry and well-ventilated | [2][5] |

| Shelf Life | General | Refer to manufacturer's expiry date | [4] |

Experimental Protocol for Stability Assessment

To ascertain the stability of this compound under specific laboratory conditions, a standardized stability testing protocol can be implemented. This involves subjecting the compound to various environmental stressors and periodically assessing its purity and performance.

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Materials:

-

This compound (powder)

-

Environmental chambers or incubators with controlled temperature and humidity

-

Light-protective containers (e.g., amber vials)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC, spectrophotometer)

-

Alkaline phosphatase enzyme and appropriate buffers for functional assay

Methodology:

-

Sample Preparation:

-

Aliquot the this compound powder into multiple light-protective containers.

-

Prepare solutions of a known concentration in the desired solvent.

-

-

Storage Conditions:

-

Store aliquots under a matrix of conditions, including the recommended -20°C and 2-8°C, as well as accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH) and light exposure (as per ICH guidelines).

-

-

Time Points:

-

Establish a schedule for sample analysis (e.g., T=0, 1, 3, 6, 12, 24 months).

-

-

Analytical Testing:

-

Purity Assessment (HPLC): At each time point, analyze the purity of the stored samples using a validated HPLC method. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

-

Functional Assay: Evaluate the performance of the substrate by conducting an enzymatic assay with alkaline phosphatase. Measure the reaction kinetics or endpoint signal and compare it to the T=0 sample.

-

-

Data Analysis:

-

Plot the purity and functional activity data against time for each storage condition.

-

Determine the rate of degradation and establish a shelf life based on the time it takes for the purity or activity to fall below a predefined acceptance criterion (e.g., 90% of the initial value).

-

Visualizing Stability and Workflow

To better illustrate the factors influencing the stability of this compound and a typical workflow for its stability assessment, the following diagrams are provided.

Caption: Relationship between storage conditions and the chemical stability of this compound.

Caption: Experimental workflow for assessing the stability of this compound.

Degradation Considerations

While specific degradation pathways for this compound are not extensively documented in readily available literature, hydrolysis of the phosphate ester is a primary concern. This would release the free naphthol derivative, which could impact the performance of the substrate in enzymatic reactions. The degradation of the related compound 2-naphthol (B1666908) has been shown to proceed through various oxidation products.[7] Therefore, exposure to strong oxidizing agents should be avoided.[8]

By adhering to the recommended storage conditions and implementing a robust stability testing program, researchers can ensure the reliability of this compound in their experimental workflows, leading to more accurate and reproducible scientific findings.

References

- 1. phosphatase substrate, fluorogenic, ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound powder, = 99 HPLC 1596-56-1 [sigmaaldrich.com]

- 4. This compound 1596-56-1 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode [mdpi.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Naphthol AS-MX Phosphate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Naphthol AS-MX phosphate (B84403), a key substrate used in enzyme histochemistry. The document details its chemical and physical properties, outlines its primary application in the detection of alkaline phosphatase activity, and provides comprehensive experimental protocols for its use.

Core Properties of Naphthol AS-MX Phosphate

This compound is a chemical compound widely utilized in biochemical and diagnostic assays. Its utility lies in its role as a chromogenic substrate for phosphatases, particularly alkaline phosphatase. Upon enzymatic cleavage of the phosphate group, the resulting naphthol derivative couples with a diazonium salt to produce a colored, insoluble precipitate at the site of enzyme activity.

Table 1: Quantitative Data for this compound and its Disodium Salt

| Property | This compound | This compound Disodium Salt |

| Molecular Formula | C₁₉H₁₈NO₅P[1] | C₁₉H₁₆NO₅PNa₂[2] |

| Molecular Weight | 371.32 g/mol [1][3][4][5] | 415.29 g/mol [2] |

| CAS Number | 1596-56-1[1][3][5] | 96189-12-7[2] |

| Appearance | Light yellow powder[4] | Powder[2] |

| Purity (HPLC) | ≥99%[1] | ≥98.0%[2] |

| Solubility | Ethanol: 50 mg/mL[1] | Water: 100 mg/mL[2] |

| Storage Temperature | -20°C (powder)[1][2][5] | 2-8°C (alkaline solution) |

| pH (0.25% Alkaline Solution) | 8.6 | Not Applicable |

Mechanism of Action in Alkaline Phosphatase Detection

The fundamental application of this compound is in the histochemical demonstration of acid and alkaline phosphatase activity. The process involves an enzymatic reaction followed by a coupling reaction. Alkaline phosphatase hydrolyzes the phosphate ester bond of the this compound substrate. This dephosphorylation reaction liberates a naphthol derivative. In the presence of a diazonium salt, such as Fast Red TR or Fast Blue RR, the liberated naphthol derivative immediately couples to form a highly colored, insoluble azo dye.[4][6] This precipitate marks the location of enzymatic activity within a tissue or cell preparation.

Caption: Workflow for Alkaline Phosphatase Detection.

Experimental Protocols

The following protocols are adapted from established methodologies for the use of this compound in histochemical staining.

This protocol is based on the Sigma-Aldrich Procedure No. 85 for the semi-quantitative demonstration of alkaline phosphatase activity in leukocytes.[6]

A. Reagent Preparation:

-

Diazonium Salt Solution: Dissolve the contents of one capsule of Fast Blue RR Salt into 50 mL of distilled water at 18-26°C.[6]

-

Incubation Solution: To the prepared diazonium salt solution, add 2 mL of this compound Alkaline Solution (0.25% w/v, pH 8.6). Mix thoroughly. This solution should be used immediately.[6]

B. Staining Protocol:

-

Fixation: Prepare peripheral blood or bone marrow films and fix gently according to standard laboratory procedures.

-

Incubation: Immerse the fixed slides in the freshly prepared alkaline-dye mixture. Incubate for 30 minutes at 18–26°C, protecting the slides from direct light.[6]

-

Rinsing: After incubation, remove the slides and rinse them thoroughly in deionized water for 2 minutes. Do not allow the slides to dry.[6]

-

Counterstaining: Counterstain with Mayer's Hematoxylin Solution for a suitable duration to visualize cell nuclei.

-

Mounting: Rinse slides and mount with an aqueous mounting medium.

C. Interpretation:

-

Sites of alkaline phosphatase activity will appear as blue granular deposits within the cytoplasm of leukocytes.[6]

-

A scoring method, such as the Kaplow method, can be used for semi-quantitative analysis by rating the staining intensity of 100 consecutive neutrophils.[6]

This protocol utilizes pre-formulated tablets for the detection of alkaline phosphatase activity in immunohistochemistry (IHC) and blotting applications.[7]

A. Substrate Solution Preparation:

-

Dissolve one Trizma® buffer tablet in 1 mL of deionized water in a glass tube.

-

Add one SIGMAFAST™ Fast Red TR/Naphthol AS-MX Phosphate tablet to the buffer solution.

-

Vortex until both tablets are fully dissolved. The substrate solution is now ready for use and should be used within one hour for best results.[7]

B. Staining Protocol for IHC:

-

Following the final wash step after secondary antibody incubation, cover the tissue section with 0.1-0.2 mL of the prepared Fast Red TR/Naphthol AS-MX solution.[7]

-

Monitor the color development closely to prevent over-staining and high background. The reaction is typically rapid.[7]

-

Stop the reaction by gently washing the slide in water.[7]

-

Counterstain if desired.

-

Mount the coverslip using an aqueous mounting medium, as the red reaction product is soluble in alcohol.[7]

Caption: General Experimental Staining Protocol.

Applications in Research and Development

This compound is a versatile tool with numerous applications in life science research:

-

Hematology: Used in the leukocyte alkaline phosphatase (LAP) test to aid in the diagnosis of certain hematological disorders.[6]

-

Histology and Immunohistochemistry: Widely used for the localization of alkaline phosphatase-conjugated antibodies and probes on tissue sections.[3][7]

-

Stem Cell Research: Employed to identify and characterize mouse embryonic stem cells and human osteoblasts by detecting their alkaline phosphatase activity.[1][8]

-

Immunoblotting: Functions as a precipitating substrate for the detection of alkaline phosphatase activity on dot blots and Western blots.[3]

References

- 1. phosphatase substrate, fluorogenic, ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound phosphatasesubstrate 96189-12-7 [sigmaaldrich.com]

- 3. store.p212121.com [store.p212121.com]

- 4. Naphthol-AS-MX-Phosphat – Wikipedia [de.wikipedia.org]

- 5. Naphthol-AS-MX-phosphate › SERVA Electrophoresis GmbH [serva.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

A Comprehensive Technical Guide to the Safe Handling of Naphthol AS-MX Phosphate Powder

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-MX phosphate (B84403) is a widely utilized chromogenic substrate in enzyme assays, particularly for the detection of alkaline and acid phosphatase activity in various biochemical and histological applications.[1][2] While an invaluable tool in research and development, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the safety and handling precautions for Naphthol AS-MX phosphate powder.

Physicochemical and Hazard Profile

A clear understanding of the compound's properties is fundamental to its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₉H₁₈NO₅P[3] |

| Molecular Weight | 371.32 g/mol [3] |

| Appearance | Beige or white to off-white powder[4][5] |

| Melting Point | 189-190°C[4] |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL) and dioxane.[3] The disodium (B8443419) salt is soluble in water (100 mg/mL). |

| Storage Temperature | -20°C[3] |

Table 2: Hazard Identification and Classification

| Hazard | Classification | Precautionary Statements |

| Skin Irritation | Category 2[3] | H315: Causes skin irritation.[3] |

| Eye Irritation | Category 2[3] | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[3][6] | H335: May cause respiratory irritation.[3] |

Hazard and Precautionary Statements are in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Experimental Protocols for Safe Handling

Adherence to detailed experimental protocols is critical for minimizing exposure risk. The following sections outline the necessary procedures for handling, storage, and disposal of this compound powder.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

-

Engineering Controls :

-

Work with this compound powder should be conducted in a well-ventilated area.[4]

-

The use of a chemical fume hood or providing appropriate exhaust ventilation at places where dust is formed is mandatory to minimize inhalation of the powder.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

-

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Chemical safety goggles or glasses with side-shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[4][7]

-

Skin Protection :

-

Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved N95 (US) or P1/P2 (EU) particulate respirator should be used.[3][4]

-

Caption: Required Personal Protective Equipment for handling this compound powder.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.

-

Handling :

-

Storage :

Caption: Logical relationship between safe handling and storage practices.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[4] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |

Accidental Release Measures

-

Personal Precautions :

-

Containment and Cleanup :

Waste Disposal

Proper disposal of this compound is essential to prevent environmental contamination.

-

Disposal Method :

-

Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

-

It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

-

Do not dispose of the material with other waste.[4]

-

Empty containers should be handled as the product itself.[4]

-

Caption: Recommended workflow for the disposal of this compound waste.

Toxicological Information

Currently, there is limited specific toxicological data available for this compound. It is not classified as a carcinogen by IARC.[4] However, the absence of comprehensive data necessitates that the compound be handled with the utmost care, assuming potential for unknown toxicity. The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3]

Conclusion

This compound is a valuable reagent in scientific research. However, its potential to cause skin, eye, and respiratory irritation necessitates strict adherence to the safety and handling protocols outlined in this guide. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can minimize the risks associated with this compound and ensure a safe and productive laboratory environment.

References

- 1. Naphthol-AS-MX-Phosphat – Wikipedia [de.wikipedia.org]

- 2. Naphthol-AS-MX-phosphate › SERVA Electrophoresis GmbH [serva.de]

- 3. phosphatase substrate, fluorogenic, ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. adipogen.com [adipogen.com]

- 6. fishersci.com [fishersci.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes: Naphthol AS-MX Phosphate Protocol for Immunohistochemistry (IHC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections. The Naphthol AS-MX phosphate (B84403) substrate system is a widely used chromogenic method for the detection of alkaline phosphatase (AP) activity in IHC applications. This system offers a distinct advantage in producing a vibrant, insoluble precipitate at the site of the target antigen, enabling precise microscopic analysis. This application note provides a detailed protocol for the use of Naphthol AS-MX phosphate in conjunction with diazonium salts, such as Fast Red TR or Fast Blue BB, for the chromogenic detection of proteins in tissue samples.

The underlying principle of this method involves the enzymatic cleavage of the phosphate group from this compound by alkaline phosphatase, which is typically conjugated to a secondary antibody. The liberated Naphthol AS-MX then couples with a diazonium salt present in the solution, forming a colored, insoluble precipitate. The choice of diazonium salt determines the final color of the precipitate, with Fast Red TR yielding a red product and Fast Blue BB producing a blue product, offering flexibility for single and double staining protocols.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound IHC protocol. Commercially available kits, such as the SIGMAFAST™ Fast Red TR/Naphthol AS-MX tablets, provide pre-measured reagents to ensure reproducibility.[3]

| Reagent/Parameter | Concentration/Value | Notes |

| This compound | 0.25% (w/v) in alkaline solution (pH 8.6) | Substrate for alkaline phosphatase.[4] Can also be prepared from powder. |

| Fast Red TR | 1.0 mg/mL (in prepared solution) | Diazonium salt for red precipitate formation.[3] |

| Fast Blue BB | Varies by manufacturer | Diazonium salt for blue precipitate formation.[1][2] |

| Levamisole (B84282) | 0.15 mg/mL or 0.6 mM | Added to block endogenous alkaline phosphatase activity.[3][5] |

| Trizma® Buffer | 0.1 M | Commonly used buffer for the substrate solution.[3] |

| Incubation Temperature | 18–26°C | Temperature control is critical for consistent results.[4] |

| Incubation Time | 15-30 minutes | Monitor development to prevent overstaining.[4][6] |

| Mounting Media | Aqueous | The reaction product is alcohol-soluble, requiring an aqueous mounting medium.[1][3] |

Signaling Pathway and Experimental Workflow

The enzymatic reaction and subsequent chromogen precipitation form the core of this detection method. The alkaline phosphatase enzyme, bound to the target antigen via antibodies, catalyzes the dephosphorylation of this compound. This intermediate product then rapidly couples with the diazonium salt to generate the final colored precipitate.

Caption: Enzymatic conversion of this compound and subsequent precipitation.

The overall experimental workflow for immunohistochemistry using the this compound protocol involves several critical steps, from tissue preparation to final visualization.

Caption: General workflow for this compound IHC.

Experimental Protocol

This protocol provides a general guideline. Optimization of incubation times, antibody dilutions, and other parameters may be necessary for specific antibodies and tissues.

1. Reagent Preparation

-

Substrate Working Solution: For tablet-based kits (e.g., SIGMAFAST™), dissolve one Fast Red TR/Naphthol AS-MX tablet set in 10 mL of deionized water to yield a ready-to-use buffered solution.[3] If preparing from individual components, dissolve this compound in an appropriate alkaline buffer (e.g., 0.1 M Tris, pH 8.2-8.6) and add the diazonium salt just before use.[4] The solution may appear hazy; this can be resolved by filtering through a 0.2 µm filter.[3]

-

Wash Buffer: Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS). Note: Do not use PBS with alkaline phosphatase detection systems as phosphate can inhibit the enzyme.[7]

-

Blocking Buffer: Normal serum from the species in which the secondary antibody was raised (e.g., 5% normal goat serum in TBS).

2. Tissue Preparation and Staining

-

Deparaffinization and Rehydration: For paraffin-embedded sections, deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as required for the specific primary antibody.[1]

-

Blocking Endogenous Alkaline Phosphatase: Incubate sections with a levamisole-containing solution to block endogenous enzyme activity.[3][5]

-

Blocking Non-Specific Binding: Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary antibody at the optimized dilution and time (e.g., 1 hour at room temperature or overnight at 4°C).

-

Washing: Wash slides three times with wash buffer for 5 minutes each.

-

Secondary Antibody Incubation: Incubate sections with the alkaline phosphatase-conjugated secondary antibody at the appropriate dilution for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step as described above.

-

Substrate Incubation: Cover the tissue section with 0.1-0.2 mL of the prepared this compound/Fast Red TR working solution.[3] Incubate for 15-30 minutes at room temperature, or until the desired color intensity is reached.[4][6] Monitor the reaction closely under a microscope to avoid over-development.

-

Stopping the Reaction: Gently wash the slide in distilled water to stop the chromogenic reaction.[3]

-

Counterstaining: If desired, counterstain the sections with a suitable counterstain such as Mayer's hematoxylin (B73222) for 1-2 minutes.[4]

-

Final Washing and Mounting: Rinse slides in distilled water. As the Fast Red TR reaction product is soluble in alcohol, it is crucial to use an aqueous mounting medium for coverslipping.[3]

4. Troubleshooting

-

Weak or No Staining: This could be due to low primary antibody concentration, insufficient incubation time, or improper antigen retrieval.[8][9] Ensure all reagents are fresh and stored correctly.

-

High Background: Non-specific staining can result from incomplete blocking, high antibody concentrations, or endogenous enzyme activity.[8][10] Ensure the use of levamisole to inhibit endogenous alkaline phosphatase and optimize blocking steps.

-

Precipitate Formation in Substrate Solution: If the substrate solution appears hazy or forms a precipitate, it can be filtered before use.[3]

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize the this compound system to achieve high-quality, reproducible results in their immunohistochemistry experiments.

References

- 1. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]

- 2. docs.abcam.com [docs.abcam.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. thomassci.com [thomassci.com]

- 6. sambomed.co.kr [sambomed.co.kr]

- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. origene.com [origene.com]